

GSK2973980A: A Comparative Selectivity Analysis Against Other Acyltransferases

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Compound of Interest

Compound Name: GSK2973980A

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GSK2973980A is a potent and selective inhibitor of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.^[1] This guide provides a comparative analysis of **GSK2973980A**'s selectivity against other key acyltransferases, supported by experimental data and detailed methodologies to aid in research and development.

Selectivity Profile of GSK2973980A

GSK2973980A demonstrates high selectivity for DGAT1 over other related acyltransferases, namely DGAT2, ACAT1, and ACAT2. The inhibitory activity of **GSK2973980A** was quantified using in vitro enzymatic assays, with the results summarized in the table below.

Target Acyltransferase	IC50 (nM)	Selectivity over DGAT1
DGAT1	3	-
DGAT2	>10,000	>3,333-fold
ACAT1	>10,000	>3,333-fold
ACAT2	>10,000	>3,333-fold

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The data clearly indicates that **GSK2973980A** is a highly potent inhibitor of DGAT1, with an IC₅₀ value of 3 nM. In contrast, its inhibitory activity against DGAT2, ACAT1, and ACAT2 is significantly lower, with IC₅₀ values exceeding 10,000 nM. This demonstrates a selectivity of over 3,333-fold for DGAT1 compared to the other tested acyltransferases.

Further evidence of **GSK2973980A**'s high selectivity was obtained from a cellular thermal shift assay (CETSA) performed in human liver hepatocellular carcinoma (HepG2) cells. In this unbiased screen of 7,103 proteins, only DGAT1 and two other proteins, epoxide hydrolase (EPHX2) and an epimerase family protein (SDR39U1), exhibited altered thermal stability upon treatment with **GSK2973980A**. This finding suggests a high degree of selectivity for DGAT1 within the cellular proteome.

Experimental Protocols

Radiometric Acyltransferase Inhibition Assay

This protocol outlines the methodology used to determine the IC₅₀ values of **GSK2973980A** against DGAT1, DGAT2, ACAT1, and ACAT2.

1. Enzyme and Substrate Preparation:

- Recombinant human DGAT1, DGAT2, ACAT1, and ACAT2 enzymes were expressed and purified.
- The acyl-acceptor substrate, 1,2-diacylglycerol for DGAT assays or cholesterol for ACAT assays, was prepared in a suitable buffer.
- The acyl-donor substrate, [14C]-oleoyl-CoA, was used as the radiolabeled tracer.

2. Assay Procedure:

- The assay was conducted in a 96-well plate format.
- A reaction mixture containing the respective enzyme, acyl-acceptor substrate, and assay buffer was prepared.

- **GSK2973980A** was serially diluted to various concentrations and added to the wells.
- The reaction was initiated by the addition of [^{14}C]-oleoyl-CoA.
- The plate was incubated at 37°C for a specified period to allow the enzymatic reaction to proceed.

3. Detection and Data Analysis:

- The reaction was terminated by the addition of a stop solution.
- The radiolabeled lipid products (triglycerides for DGAT or cholesteryl esters for ACAT) were extracted using an organic solvent.
- The amount of radioactivity incorporated into the lipid product was quantified using a scintillation counter.
- The percentage of inhibition at each concentration of **GSK2973980A** was calculated relative to a vehicle control.
- IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This protocol describes the method used to assess the target engagement and selectivity of **GSK2973980A** in a cellular context.

1. Cell Culture and Treatment:

- HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
- Cells were treated with either **GSK2973980A** or a vehicle control (DMSO) for a specified duration.

2. Thermal Challenge and Lysis:

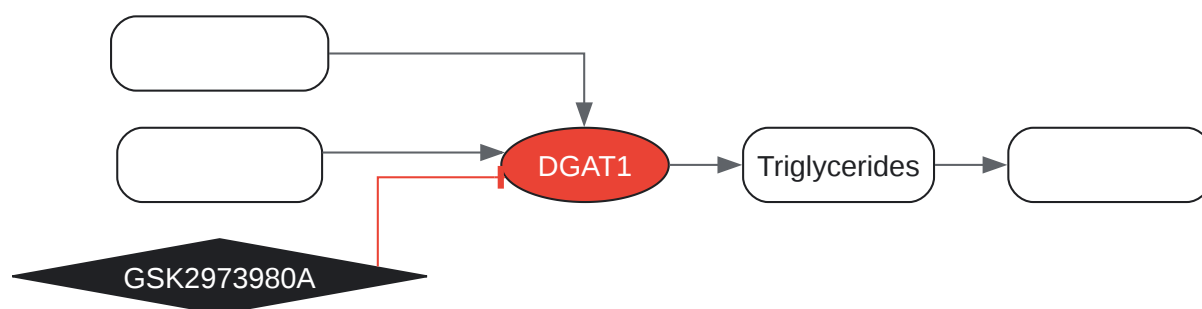
- After treatment, the cells were harvested and resuspended in a phosphate-buffered saline (PBS).
- The cell suspension was divided into aliquots, and each aliquot was heated to a specific temperature for a defined period using a thermal cycler.
- Following the heat challenge, the cells were lysed by freeze-thaw cycles.

3. Protein Quantification and Analysis:

- The soluble protein fraction was separated from the aggregated proteins by centrifugation.
- The concentration of the target protein (DGAT1) and other proteins in the soluble fraction was quantified using mass spectrometry-based proteomics.
- The thermal stability of each protein was determined by plotting the amount of soluble protein as a function of temperature.
- A shift in the melting curve of a protein in the presence of **GSK2973980A** compared to the vehicle control indicates target engagement.

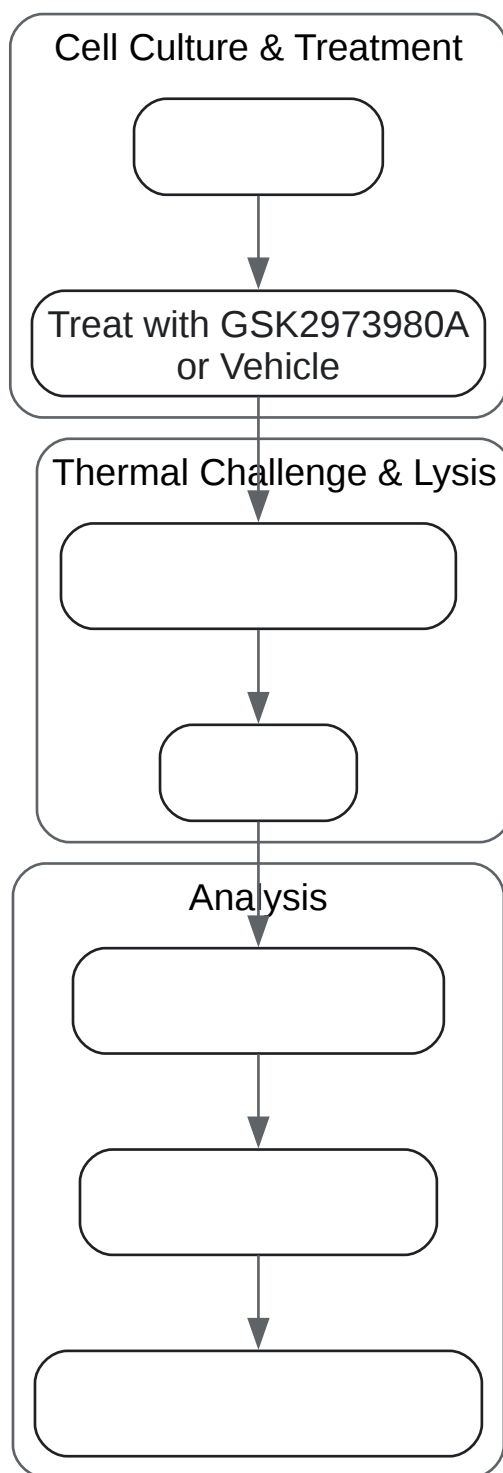
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the DGAT1 signaling pathway and the experimental workflow for the Cellular Thermal Shift Assay.



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Caption: DGAT1 catalyzes the final step in triglyceride synthesis.



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Caption: Cellular Thermal Shift Assay (CETSA) workflow.

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References

- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
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